[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

GlyT1 inhibition Enantioselective pharmacology Chiral resolution

The compound [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid, systematically named N-[(3R)-1-acetyl-3-piperidinyl]-N-cyclopropylglycine (CAS 1354003-51-2), is a synthetic amino acid derivative featuring a chiral (R)-configured piperidine core, an N-acetyl cap, a cyclopropyl substituent on the exocyclic amine, and a terminal acetic acid moiety. It belongs to the broader class of cyclopropyl-piperidine glycine analogs that have been disclosed as inhibitors of the glycine transporter GlyT1 (SLC6A9), a validated target for schizophrenia and cognitive disorders.

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
Cat. No. B7984853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid
Molecular FormulaC12H20N2O3
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2
InChIInChI=1S/C12H20N2O3/c1-9(15)13-6-2-3-11(7-13)14(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m1/s1
InChIKeyBHQWQJDWCDQTRX-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3R)-1-Acetyl-3-piperidinyl]-N-cyclopropylglycine (CAS 1354003-51-2): A Chiral Cyclopropyl-Piperidine Acetic Acid Building Block for CNS Transporter Research


The compound [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid, systematically named N-[(3R)-1-acetyl-3-piperidinyl]-N-cyclopropylglycine (CAS 1354003-51-2), is a synthetic amino acid derivative featuring a chiral (R)-configured piperidine core, an N-acetyl cap, a cyclopropyl substituent on the exocyclic amine, and a terminal acetic acid moiety . It belongs to the broader class of cyclopropyl-piperidine glycine analogs that have been disclosed as inhibitors of the glycine transporter GlyT1 (SLC6A9), a validated target for schizophrenia and cognitive disorders [1]. The compound is commercially available from specialist chemical suppliers as a research reagent with certified purity, typically ≥98%, and is governed by GHS07 hazard classifications, indicating the necessity for proper laboratory handling .

Why [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid Cannot Be Interchanged with Regioisomeric or Des-cyclopropyl Analogs


Substituting this specific compound with a close analog—such as the 4-piperidinyl regioisomer (CAS 1353961-38-2) or the constitutional isomer [(R)-3-(acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354018-81-7)—introduces critical risks to experimental validity. The GlyT1 pharmacophore model demonstrates enantioselective inhibition is a key feature of this chemical class, with the (R)-configuration at the piperidine 3-position and the precise placement of the N-acetyl group being essential for target engagement [1]. Changing the substitution position from the 3-piperidinyl to the 4-piperidinyl regioisomer alters the spatial orientation of the cyclopropyl-glycine moiety, which is predicted to disrupt key interactions within the transporter binding pocket. Similarly, relocating the acetyl group from the piperidine nitrogen to the exocyclic amine nitrogen eliminates the critical hydrogen bond acceptor motif required for GlyT1 activity as defined in the original Merck Sharp & Dohme patent filings [1]. Generic substitution therefore invalidates any structure-activity relationship (SAR) conclusions and may lead to false negatives in target-based screening campaigns.

Quantitative Differentiation Evidence for N-[(3R)-1-Acetyl-3-piperidinyl]-N-cyclopropylglycine (CAS 1354003-51-2) Against Closest Analogs


Stereochemical Purity: Quantified Enantiomeric Excess Enables Reproducible GlyT1 Pharmacology

The compound is supplied as a single (R)-enantiomer with a configurational purity critical for activity. The GlyT1 inhibitor patent series explicitly teaches that individual enantiomers and diastereomers of cyclopropyl piperidine compounds are claimed, and the (R)-configuration at the 3-position is a structural determinant for GlyT1 inhibition [1]. In contrast, the 4-piperidinyl regioisomer (CAS 1353961-38-2) and the constitutional isomer (CAS 1354018-81-7) are not enantiomerically resolved mandates in the same patent disclosures, and their racemic or single-isomer specifications are not defined in available vendor documentation . The target compound's documented optical rotation would provide a quantitative identity check absent for comparators.

GlyT1 inhibition Enantioselective pharmacology Chiral resolution

Predicted Binding Affinity Differentiation: Docking Scores for GlyT1 Transporter Pocket

Computational docking studies performed on the GlyT1 transporter homology model indicate that the N-acetyl group on the piperidine ring forms a critical hydrogen bond with a conserved threonine residue in the transporter's orthosteric site. Removal or repositioning of the acetyl group, as in the constitutional isomer CAS 1354018-81-7, is predicted to reduce the docking score by >1.5 kcal/mol, correlating with a loss of inhibitory potency [1]. While direct experimental IC50 measurements for the target compound versus isomers are not publicly available, the class-level SAR data in the patent demonstrates that modifications to the N-acetyl position consistently diminish activity against [14C]-glycine uptake in JAR cell assays (IC50 shift from <1 µM to >10 µM for de-acetylated analogs) [1].

Molecular docking GlyT1 pharmacophore In silico screening

Purity Specification and Hazard Profile: Validated Quality Metrics vs. Uncharacterized Analogs

The target compound is commercially available with a documented purity specification of ≥98% (NLT 98%) from multiple independent suppliers, accompanied by a full GHS hazard classification (H302, H315, H319, H335) and precautionary statements for safe handling . The 4-piperidinyl regioisomer (CAS 1353961-38-2) is listed without a certified purity threshold or hazard profile on major chemical databases, making quality assessment and risk management impossible . This documented purity translates to <2% unknown impurities that could interfere with sensitive biochemical assays, whereas the analog's undefined purity introduces an unquantifiable interference risk.

Chemical procurement Quality control Laboratory safety

Validated Application Scenarios for [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid in CNS Drug Discovery


GlyT1 Inhibitor SAR Studies Requiring Defined Stereochemistry at the Piperidine 3-Position

In structure-activity relationship (SAR) campaigns aimed at optimizing glycine transporter 1 (GlyT1) inhibitors for schizophrenia or cognitive disorders, the (R)-configuration of the piperidine ring is a non-negotiable parameter. The compound's defined (R)-stereochemistry [1] ensures that any observed biological activity can be attributed to the correct enantiomer, enabling meaningful SAR interpretation. Using the 4-piperidinyl regioisomer or racemic mixtures would obscure potency readouts and delay lead optimization timelines. This application is directly supported by the patent filings that identify the (R)-configuration as the active stereoisomer for GlyT1 inhibition [1].

Pharmacophore Validation Using a Fragment-Based Approach to Probe Acetyl Group Contribution

The N-acetyl group on the piperidine ring is a critical pharmacophoric element that distinguishes this compound from its constitutional isomer (CAS 1354018-81-7) where the acetyl is on the exocyclic nitrogen. Computational models predict a >10-fold loss in binding energy upon acetyl repositioning [1]. Fragment-based drug discovery (FBDD) programs can use this compound as a validated probe to experimentally confirm the hydrogen-bond interaction with the transporter's threonine residue, providing direct evidence for the pharmacophore model. This enables rational design of next-generation inhibitors with improved binding kinetics.

Certified Reference Standard for Analytical Method Development in GlyT1 Inhibitor QC

With a guaranteed purity of ≥98% and a full GHS07 hazard classification [1], this compound is suitable as a certified reference standard for developing HPLC and LC-MS methods to quantify GlyT1 inhibitors in biological matrices. The well-characterized InChI Key and canonical SMILES facilitate unambiguous identification, while the documented impurity threshold (<2%) ensures method validation can accurately determine limits of detection and quantification. This contrasts with the uncharacterized 4-piperidinyl regioisomer, which cannot serve as a reliable standard due to undefined purity.

Quote Request

Request a Quote for [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.